molecular formula C21H16ClN3O3S2 B10813419 2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide

2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide

Cat. No.: B10813419
M. Wt: 458.0 g/mol
InChI Key: BIELEMKJLDICFV-UHFFFAOYSA-N
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Description

2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a naphthalene sulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with chlorinated aromatic acids under acidic conditions. The naphthalene sulfonyl group is then introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the thiadiazole derivative with 2-chlorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with biological targets, potentially leading to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide involves its interaction with specific molecular targets. The naphthalene sulfonyl group can interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide: Unique due to its combination of functional groups.

    Naphthalene sulfonamides: Similar in structure but lack the thiadiazole ring.

    Thiadiazole derivatives: Similar in structure but may lack the naphthalene sulfonyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. This makes it a versatile compound for research and industrial applications.

Biological Activity

2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide is a complex organic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiadiazole ring , a benzamide structure, and a naphthalene sulfonyl group. This unique combination is expected to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiadiazole rings exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under discussion has shown promise in several studies.

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives can exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been reported to have comparable activity to standard antibiotics like ciprofloxacin and griseofulvin . The presence of the naphthalene sulfonyl group in this compound may enhance its solubility and bioavailability, contributing to its antimicrobial efficacy.

Anticancer Potential

Thiadiazole derivatives are increasingly recognized for their anticancer potential. Research has highlighted the ability of certain thiadiazole compounds to inhibit the growth of various cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on human lymphoma B cells in vitro and in xenograft models .

The mechanisms through which thiadiazole derivatives exert their biological effects often involve interactions with specific molecular targets:

  • Adenosine Receptors : Some thiadiazole derivatives have been identified as potent antagonists of adenosine receptors (A1 and A3), which play crucial roles in various physiological processes . The binding affinity of these compounds can be influenced by structural modifications within the thiadiazole framework.
  • Enzyme Inhibition : Compounds like 4-(2-((5-(substitutedamino)-1,3,4-thiadiazole-2-yl)thio)acetyl)benzenesulphonamide have shown significant inhibitory effects on carbonic anhydrase isoenzymes . This suggests that similar mechanisms may be at play for this compound.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Thiadiazole Derivatives Against Cancer : A study reported that certain thiadiazole derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. These findings suggest potential for therapeutic use in oncology .
  • Antimicrobial Efficacy : Another study evaluated various thiadiazole compounds for their antimicrobial activity against a panel of pathogens. Results indicated that some derivatives effectively inhibited bacterial growth at concentrations comparable to established antibiotics .

Data Tables

Activity Type Compound IC50/Ki Value Reference
Antimicrobial2-Amino-1,3,4-thiadiazole derivativesComparable to ciprofloxacin
AnticancerThiadiazole derivative (similar structure)Low micromolar range
Enzyme Inhibition4-(substitutedamino)-1,3,4-thiadiazole derivativeKi = 4 nM (carbonic anhydrase)

Properties

IUPAC Name

2-chloro-N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c22-18-8-4-3-7-17(18)20(26)23-21-25-24-19(29-21)11-12-30(27,28)16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIELEMKJLDICFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC3=NN=C(S3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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